Irreversible Inactivation Potency: pGlu-DMK vs. Pyroglutamyl Chloromethyl Ketone (pGlu-CMK)
Pyroglutamyl diazomethyl ketone inactivates partially purified bovine brain PGP-I at nanomolar concentrations, whereas the corresponding chloromethyl ketone analog (pGlu-CMK) requires approximately 3 orders of magnitude higher concentrations to achieve comparable inactivation of the bacterial ortholog [1][2]. The diazomethyl ketone warhead thus provides a substantial potency advantage over the chloromethyl ketone congener bearing the identical pyroglutamyl recognition element.
| Evidence Dimension | Inhibitory potency (effective inactivation concentration) |
|---|---|
| Target Compound Data | Nanomolar concentrations produce rapid inactivation (partially purified bovine brain PGP-I) |
| Comparator Or Baseline | L-Pyroglutamyl chloromethyl ketone: IC50 = 42 µM (Bacillus amyloliquefaciens pyroglutamyl aminopeptidase) |
| Quantified Difference | ~3 orders of magnitude greater potency for pGlu-DMK (nanomolar vs. 42 µM) |
| Conditions | Target compound: preincubation with partially purified bovine brain enzyme, substrate competition assays; Comparator: bacterial enzyme inactivation assay with pyroglutamyl-valine protection |
Why This Matters
Procurement of the less potent chloromethyl ketone analog necessitates substantially higher compound consumption per experiment, increasing cost and risking solvent toxicity artifacts in cell-based assays.
- [1] Wilk S, Friedman TC, Kline TB. Pyroglutamyl diazomethyl ketone: potent inhibitor of mammalian pyroglutamyl peptide hydrolase. Biochem Biophys Res Commun. 1985;130(2):662-668. doi:10.1016/0006-291x(85)90468-1 View Source
- [2] Fujiwara K, Matsumoto E, Kitagawa T, Tsuru D. Inactivation of pyroglutamyl aminopeptidase by L-pyroglutamyl chloromethyl ketone. Biochim Biophys Acta. 1981;655:10-16. View Source
